Trebenzomine hydrochloride

CAS No.: 23915-74-4

Cat. No.: VC1759345

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23915-74-4 |

|---|---|

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

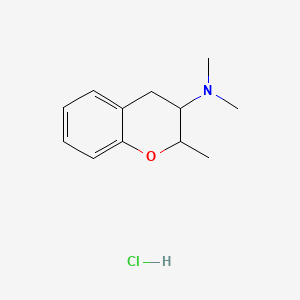

| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9;/h4-7,9,11H,8H2,1-3H3;1H |

| Standard InChI Key | FUSALJQLPCXPMH-UHFFFAOYSA-N |

| SMILES | CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

| Canonical SMILES | CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

Introduction

Chemical Properties and Structure

Trebenzomine hydrochloride is the hydrochloride salt of trebenzomine (parent compound, CAS No. 23915-73-3). It is classified as a chromanamine derivative featuring a benzopyran structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 23915-74-4 |

| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 g/mol |

| Parent Compound | Trebenzomine (CAS: 23915-73-3) |

| Parent Molecular Formula | C12H17NO |

| Parent Molecular Weight | 191.27 g/mol |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9;/h4-7,9,11H,8H2,1-3H3;1H |

| Standard InChIKey | FUSALJQLPCXPMH-UHFFFAOYSA-N |

| SMILES | CC1C(CC2=CC=CC=C2O1)N(C)C.Cl |

Table 1: Physical and chemical properties of Trebenzomine hydrochloride

Pharmacological Profile

Trebenzomine hydrochloride exhibits a dual pharmacological profile with both neuroleptic and stimulant properties, which is unusual among psychotropic drugs.

Neuroleptic Properties

The neuroleptic (antipsychotic) profile of trebenzomine hydrochloride includes several characteristic effects:

-

Reduction of septal hyperirritability

-

Suppression of conditioned avoidance behavior

-

Blockade of apomorphine-induced emesis in dogs

-

Elevation of brain homovanillic acid (HVA) levels, which is indicative of dopamine metabolism

Stimulant Properties

Unlike typical antipsychotics that often cause sedation, trebenzomine hydrochloride demonstrates stimulant effects, including:

-

Potentiation of methamphetamine-induced self-stimulation

-

Increased motor activity in certain experimental models

This combination of seemingly opposing pharmacological properties (neuroleptic and stimulant) makes trebenzomine hydrochloride unique in the landscape of psychotropic medications.

Mechanism of Action

The mechanism of action of trebenzomine hydrochloride differs significantly from typical dopamine antagonists used as antipsychotics. While most conventional antipsychotics exert their effects through postsynaptic dopamine receptor blockade, trebenzomine affects dopamine metabolism primarily through presynaptic release mechanisms.

This distinct mechanism suggests potential implications for understanding the pathophysiology of schizophrenia and other psychiatric disorders. The compound's ability to affect dopamine systems without directly blocking postsynaptic receptors may explain its unique combination of neuroleptic and stimulant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume